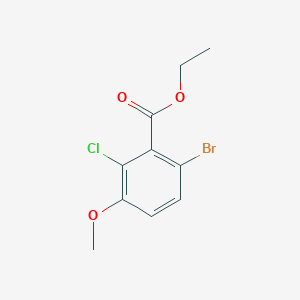

Ethyl 6-bromo-2-chloro-3-methoxybenzoate

Beschreibung

Ethyl 6-bromo-2-chloro-3-methoxybenzoate is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrClO₃ and a molecular weight of 279.51 g/mol . Its structure features a benzoate backbone substituted with bromine at the 6-position, chlorine at the 2-position, and a methoxy group at the 3-position, esterified with an ethyl group. This compound (CAS: 750586-08-4) has been utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents, which enable further functionalization via cross-coupling or nucleophilic substitution reactions .

Eigenschaften

IUPAC Name |

ethyl 6-bromo-2-chloro-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVPRZJWDCPZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-chloro-3-methoxybenzoate typically involves the esterification of 6-bromo-2-chloro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

6-bromo-2-chloro-3-methoxybenzoic acid+ethanolH2SO4Ethyl 6-bromo-2-chloro-3-methoxybenzoate+water

Industrial Production Methods

In industrial settings, the production of Ethyl 6-bromo-2-chloro-3-methoxybenzoate involves large-scale esterification processes. The reaction is typically conducted in stainless steel reactors equipped with reflux condensers to recover ethanol and minimize losses. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromo-2-chloro-3-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-bromo-2-chloro-3-methoxybenzoate is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 6-bromo-2-chloro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 6-bromo-2-chloro-3-methoxybenzoate can be contextualized by comparing it to analogous halogenated benzoates. Below is a detailed analysis of key analogs:

Table 1: Comparative Analysis of Ethyl 6-bromo-2-chloro-3-methoxybenzoate and Related Compounds

Key Findings:

Substituent Effects on Reactivity :

- Halogen Position : The 6-bromo-2-chloro substitution in the parent compound facilitates regioselective cross-coupling (e.g., Suzuki reactions) compared to analogs like Ethyl 2-bromo-3-chloro-6-fluorobenzoate, where fluorine’s electronegativity may direct reactions to the para position .

- Methoxy vs. Methyl : Replacing the 3-methoxy group with a methyl (as in Ethyl 6-bromo-2-chloro-3-methylbenzoate) increases lipophilicity (logP ~2.8 vs. ~2.5) but reduces hydrogen-bonding capacity, impacting solubility and metabolic stability .

Functional Group Impact: Amino Substitution: Methyl 6-amino-2-bromo-3-methoxybenzoate exhibits enhanced nucleophilicity at the 6-position, making it suitable for synthesizing heterocycles or amides, unlike the parent compound’s bromine-dominated reactivity . Fluorine Incorporation: Ethyl 2-bromo-3-chloro-6-fluorobenzoate’s fluorine atom improves membrane permeability in drug candidates, a trait absent in the methoxy-substituted parent compound .

Safety and Handling :

- The parent compound and its methyl analog (Ethyl 6-bromo-2-chloro-3-methylbenzoate) share similar hazards (H315: skin irritation; H319: eye irritation), but the latter requires strict temperature-controlled storage (2–8°C) .

Commercial Availability :

- Most analogs, including the parent compound, are discontinued (e.g., Methyl 6-bromo-2-chloro-3-methoxybenzoate ), highlighting challenges in sourcing halogenated benzoates for industrial applications.

Biologische Aktivität

Ethyl 6-bromo-2-chloro-3-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological effects, and potential applications in various fields.

Ethyl 6-bromo-2-chloro-3-methoxybenzoate is synthesized through the esterification of 6-bromo-2-chloro-3-methoxybenzoic acid with ethanol, typically using sulfuric acid as a catalyst. The reaction is conducted under reflux conditions, allowing for complete esterification. The general reaction scheme can be represented as follows:

The compound exhibits various chemical reactivities, including nucleophilic substitution and oxidation, which are influenced by the presence of bromine and chlorine atoms as well as the methoxy group.

The biological activity of Ethyl 6-bromo-2-chloro-3-methoxybenzoate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents (bromine and chlorine) enhance its binding affinity, while the methoxy group affects its solubility and reactivity. These interactions can lead to the inhibition or modulation of target proteins, making it a valuable compound for studying enzyme inhibition and protein-ligand interactions.

Antimicrobial Properties

Research indicates that Ethyl 6-bromo-2-chloro-3-methoxybenzoate has potential antimicrobial activity. Its structure allows it to disrupt microbial cell functions, making it a candidate for further investigation in antibiotic development.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Cytotoxicity in Cancer Cells

Ethyl 6-bromo-2-chloro-3-methoxybenzoate has shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, leading to reduced cell viability. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary across different cell lines, indicating selective toxicity towards certain types of cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 ± 2 |

| HCT116 (Colorectal) | 10 ± 1 |

| K562 (Leukemia) | 20 ± 3 |

This table summarizes the cytotoxicity data from studies conducted on various cancer cell lines.

Case Studies

- Study on Enzyme Inhibition : A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that Ethyl 6-bromo-2-chloro-3-methoxybenzoate effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders .

- Anti-cancer Activity : In a recent investigation, the compound was tested against multiple human cancer cell lines. It exhibited significant cytotoxicity, particularly against colorectal cancer cells, highlighting its potential application in cancer therapy .

Applications in Research and Industry

Ethyl 6-bromo-2-chloro-3-methoxybenzoate is utilized in various scientific applications:

- Medicinal Chemistry : As a precursor for developing novel pharmaceuticals with anti-inflammatory and anticancer properties.

- Biological Research : Employed in studies focusing on enzyme inhibition and protein interactions.

- Industrial Use : Used in the synthesis of specialty chemicals and materials due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.